The Definitive Guide to Sodium Propionate-d5 (CAS 202529-18-8) for Advanced Analytical Applications
The Definitive Guide to Sodium Propionate-d5 (CAS 202529-18-8) for Advanced Analytical Applications
This technical guide provides an in-depth exploration of Sodium propionate-d5, a critical reagent for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document elucidates the core principles of its application, offering field-proven insights into its use as a stable isotope-labeled internal standard in mass spectrometry and as a tracer in metabolic research. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.
Foundational Properties and Strategic Advantages
Sodium propionate-d5 is the deuterated analog of sodium propionate, where five hydrogen atoms on the propionyl group have been replaced with deuterium.[1] This isotopic substitution is the cornerstone of its utility in modern analytical chemistry, providing a mass shift of +5 amu compared to its unlabeled counterpart.[2] This seemingly simple modification offers profound advantages in complex analytical workflows.
The core value of a stable isotope-labeled (SIL) internal standard lies in its chemical and physical near-identity to the analyte of interest.[3] Sodium propionate-d5 and endogenous propionate exhibit virtually identical chromatographic retention times, extraction efficiencies, and ionization responses in mass spectrometry.[1] This co-elution and similar behavior are paramount for correcting analytical variability, including sample loss during preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[3][4] Regulatory bodies like the FDA recommend the use of SILs for bioanalytical methods whenever possible to ensure data reliability.[5]
Table 1: Core Physicochemical Properties of Sodium Propionate-d5
| Property | Value | Source(s) |
| CAS Number | 202529-18-8 | [1][2] |
| Molecular Formula | CD₃CD₂CO₂Na | [2] |
| Molecular Weight | 101.09 g/mol | [1][2] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 285-286 °C | [2] |
| Solubility | Readily soluble in water | [1] |
| Storage | Store at room temperature, protected from light and moisture.[3] |
The Rationale for Deuterium Labeling: A Deeper Look
The choice of deuterium as the isotopic label is strategic. It is a stable, non-radioactive isotope, making it safe for routine laboratory use.[1] The key is to introduce a sufficient number of deuterium atoms to create a clear mass distinction from the natural isotopic abundance of the unlabeled analyte, thereby preventing signal overlap.[4] The pentadeuterated nature of this standard (M+5) provides an ideal mass shift for robust quantification.
A critical consideration in designing and using deuterated standards is the stability of the deuterium labels. H/D exchange, where a deuterium atom is swapped for a hydrogen atom from the solvent or matrix, can compromise the integrity of the standard.[6] For Sodium propionate-d5, the deuterium atoms are covalently bonded to carbon atoms, which are stable and not readily exchangeable under typical analytical conditions, unlike hydrogens on heteroatoms like oxygen or nitrogen.[4] This inherent stability is a primary reason for its reliability.
Core Applications in Research and Development
Quantitative Bioanalysis: The Gold Standard for Short-Chain Fatty Acid (SCFA) Measurement
Propionate is a key short-chain fatty acid (SCFA) produced by gut microbiota through the fermentation of dietary fiber.[1] It plays a significant role in host metabolism, immune function, and gut-brain signaling.[1] Dysregulation of propionate metabolism is linked to various metabolic diseases.[7] Accurate quantification of propionate in complex biological matrices like plasma, serum, and fecal extracts is therefore crucial.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[8] The use of Sodium propionate-d5 as an internal standard is central to achieving accurate and reproducible results in these demanding applications.[1][9]
Caption: Workflow for SCFA quantification using Sodium Propionate-d5.
Metabolic Flux and Tracer Studies
Beyond quantification, Sodium propionate-d5 serves as a powerful tracer to investigate metabolic pathways in vivo and in vitro.[1] By introducing the labeled propionate into a biological system, researchers can track its absorption, distribution, and conversion into downstream metabolites.[1] This allows for the elucidation of metabolic fluxes and the impact of disease or therapeutic interventions on propionate metabolism.[1]
Experimental Protocol: Quantification of Propionate in Human Plasma
This protocol provides a robust, self-validating framework for the quantification of propionate using Sodium propionate-d5 and LC-MS/MS. The principles described are adaptable to other biological matrices.
4.1. Materials and Reagents
-
Sodium Propionate-d5 (Internal Standard, IS)
-
Propionic Acid (Analyte Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Water, LC-MS Grade
-
Protein Precipitation Agent (e.g., ACN with 0.1% FA)
4.2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve propionic acid in water.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium propionate-d5 in water.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 ACN:Water) to create calibration standards. Prepare a working solution of the IS at a fixed concentration.
Causality: Preparing concentrated stock solutions in a simple solvent ensures stability and accuracy. Serial dilutions are then made to cover the expected physiological range of the analyte. The IS concentration is kept constant across all samples for consistent normalization.
4.3. Sample Preparation: Protein Precipitation
-
Aliquot: Transfer 50 µL of plasma sample, calibration standard, or quality control (QC) sample to a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS working solution to every tube (except for "double blank" samples).
-
Expert Insight: The IS must be added at the earliest possible stage to account for variability in all subsequent steps, including extraction efficiency.[4]
-
-
Precipitation: Add 200 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
4.4. LC-MS/MS Analysis
-
LC Column: A reverse-phase C18 column is suitable for separating SCFAs.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A shallow gradient optimized to resolve propionate from other isomeric SCFAs (e.g., butyric acid).
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode.
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propionate (Analyte) | 73.0 | 29.0 |
| Propionate-d5 (IS) | 78.0 | 34.0 |
Causality: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS. The distinct m/z values for the deuterated standard ensure no cross-talk with the analyte signal.
4.5. Method Validation
The described method must be fully validated according to regulatory guidelines (e.g., FDA M10) before use in regulated studies.[5][10] Key validation parameters include:
-
Selectivity: Absence of interfering peaks in blank matrix from at least six different sources.[11]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels over several days.[12]
-
Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).
-
Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte or IS.
-
Stability: Analyte stability evaluated under various conditions (bench-top, freeze-thaw, long-term storage).[11]
Caption: Interconnected pillars of bioanalytical method validation.
Conclusion
Sodium propionate-d5 is an indispensable tool for high-precision analytical science. Its properties as a stable isotope-labeled internal standard make it the gold standard for the quantification of propionate in complex biological matrices, providing a self-validating system to correct for analytical variability. Furthermore, its application as a metabolic tracer offers deep insights into physiological and pathophysiological processes. By understanding the principles behind its use and adhering to rigorous validation standards, researchers can generate highly reliable and reproducible data, advancing our understanding of metabolism in health and disease.
References
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ResolveMass Laboratories Inc. (n.d.). Sodium propionate-d5 | CAS 202529-18-8. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Zheng, X., et al. (2021). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE, 16(3), e0247333. Retrieved from [Link]
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Wang, H., et al. (2016). Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves. Proteome Science, 14(1), 6. Retrieved from [Link]
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Masson, G. R., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(43), 14379-14387. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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Al-Lahham, S. H., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(16), 4995. Retrieved from [Link]
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Han, J., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 9(1), 16. Retrieved from [Link]
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Weinert, B. T., & Mikkelsen, J. D. (2021). The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer. Trends in Endocrinology & Metabolism, 32(11), 900-912. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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